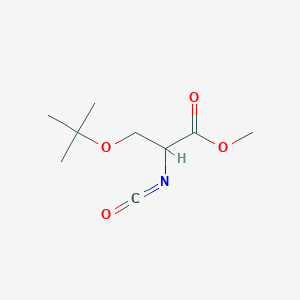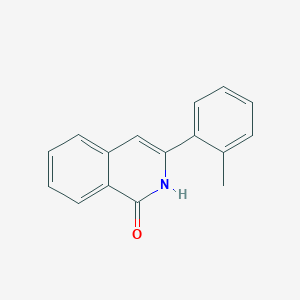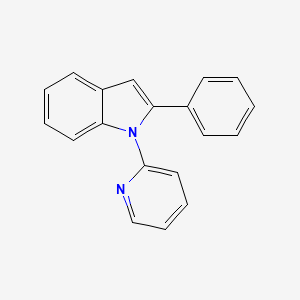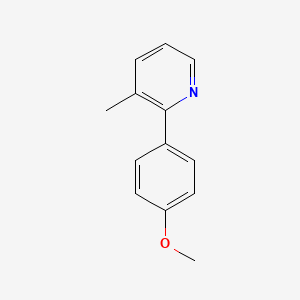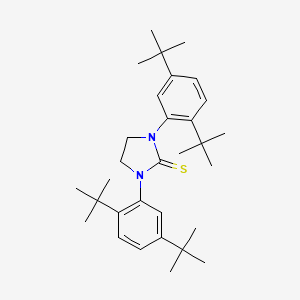
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique combination of an indole core, a pyrrolidinylmethyl group, and a thienylsulfonyl group, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: This step may involve the alkylation of the indole nitrogen with a pyrrolidinylmethyl halide under basic conditions.
Attachment of the Thienylsulfonyl Group: The final step could involve the sulfonylation of the indole ring with a thienylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Wirkmechanismus
The mechanism of action of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pyrrolidinylmethyl and thienylsulfonyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the thienylsulfonyl group in “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” distinguishes it from other indole derivatives, potentially offering unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
651335-48-7 |
|---|---|
Molekularformel |
C17H18N2O2S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindole |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,14-7-9-22-12-14)17-11-19(10-13-4-3-8-18-13)16-6-2-1-5-15(16)17/h1-2,5-7,9,11-13,18H,3-4,8,10H2 |
InChI-Schlüssel |
NEBJDRYUCOBRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


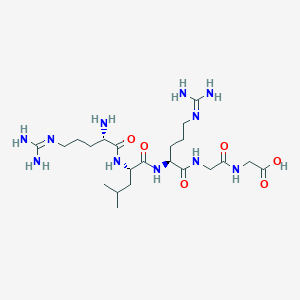
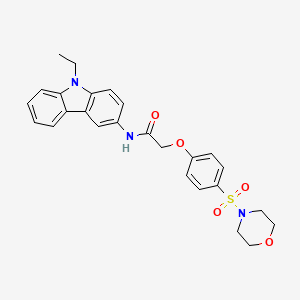
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)

![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
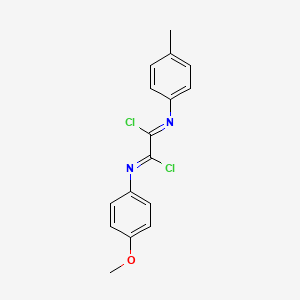
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
